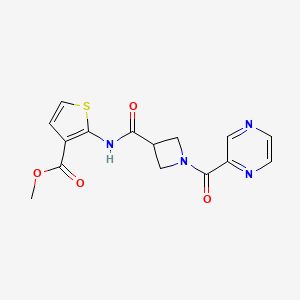

Methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis pathways for similar compounds often involve condensation reactions, utilization of active methylene compounds, or reactions with hydrazine or phenyl hydrazine. For instance, novel derivatives of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates were synthesized through the condensation of methyl 1-acetylazulene-3-carboxylate, indicating the versatility of pyrazine derivatives in chemical synthesis (Jiao, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of NMR, MS, and elemental analysis in confirming structures. The detailed structure-activity relationship, as well as the analysis of electronic and nonlinear optical properties through DFT calculations, show how substituents affect the HOMO–LUMO energy gap and hyperpolarizability (Ahmad et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include polarized ethylenes synthesis, reactions with hydrazine, and the synthesis of pyrazole and pyrimidine derivatives. These reactions are critical for creating diverse chemical structures with potential biological activities (Tominaga et al., 1990).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred through crystalline analysis and DFT studies. These studies often explore the impact of various substituents on the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for understanding the compound's potential applications. The synthesis and reactions of related compounds provide insights into their antimicrobial and analgesic activities, indicating a broad range of chemical properties that could be explored for "Methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate" (Kumara et al., 2009).

Scientific Research Applications

Synthesis and Characterization of Derivatives

- Novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives were synthesized, showcasing the versatility in creating structurally diverse compounds from similar chemical backbones (X.-S. Jiao, 2007).

- Studies on the synthesis of oxetane/azetidine containing spirocycles demonstrate the ability to generate complex molecular structures, which could be relevant for the synthesis of methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate (Benjamin T. Jones, Mitchell Proud, V. Sridharan, 2016).

Potential for Antimicrobial and Analgesic Activity

- A study on benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles revealed antimicrobial and analgesic activities, indicating potential medical applications for similar thiophene-carboxylate compounds (T. S. Kumara, K. Mahadevan, H. N. Harishkumar, B. Padmashali, G. Naganagowda, 2009).

Applications in Heterocyclic Synthesis

- The preparation of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, demonstrates the use of related compounds in synthesizing materials for various industries, including dyes, drugs, and cosmetics (M. S. Amine, Amal A. Mahmoud, S. Badr, Alaa S. Gouda, 2012).

Potential in Pharmaceutical Research

- The synthesis of compounds with structures involving pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their subsequent screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicates a potential avenue for pharmaceutical applications (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Explorations in Organic Chemistry

- The synthesis of N-aminopyrazoles via Fe(II)-catalyzed rearrangement of isoxazoles presents innovative methodologies in organic synthesis, which could be relevant for developing new ways to synthesize and manipulate compounds like methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate (E. Galenko, Viktor Ivanov, M. Novikov, A. Zolotarev, A. Khlebnikov, 2018).

Applications in Medicinal Chemistry

- Design, synthesis, and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives as inhibitors for specific enzymes suggest the potential of similar compounds in drug discovery and development (Naghmana Kausar, S. Murtaza, M. Arshad, Rubina Munir, Rahman S. Z. Saleem, H. Rafique, A. Tawab, 2021).

properties

IUPAC Name |

methyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-23-15(22)10-2-5-24-13(10)18-12(20)9-7-19(8-9)14(21)11-6-16-3-4-17-11/h2-6,9H,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGASMNAPFDYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)

![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)

![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2483226.png)